1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine
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Overview
Description
1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring attached to a piperidine ring substituted with a trifluoromethyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various proteins and receptors .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit their effects through various mechanisms, such as inhibiting protein kinases and interacting with other cellular targets .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways .
Pharmacokinetics
In silico studies on similar compounds have suggested reliable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.
Attachment of the Furan Ring: The furan ring is attached to the piperidine ring through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone
- Thiophene-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone
- Pyrrole-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone
Uniqueness
1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to thiophene and pyrrole analogs. The trifluoromethyl group further enhances its chemical stability and biological activity .
Properties
IUPAC Name |
furan-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-1-4-15(5-2-9)10(16)8-3-6-17-7-8/h3,6-7,9H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMWXDLKSUWKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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